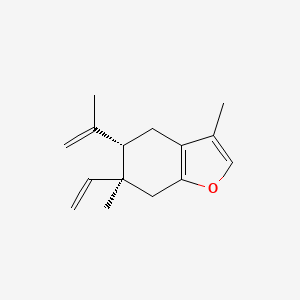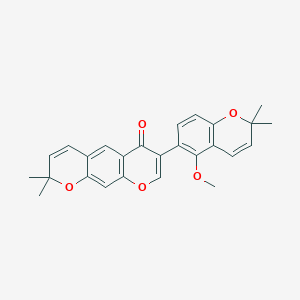
3-(4-Methylfuran-3-yl)propan-1-ol
概要
説明
3-(4-Methylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12O2 It is characterized by a furan ring substituted with a methyl group at the 4-position and a propanol chain at the 3-position
生化学分析
Biochemical Properties
3-(4-Methylfuran-3-yl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can lead to toxic effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, where the compound’s impact on certain pathways becomes pronounced only above a specific concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell . The compound’s interaction with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . These localization patterns are essential for its activity, as they determine the specific enzymes and proteins it interacts with .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylfuran-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylfuran.
Grignard Reaction: 4-methylfuran undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
3-(4-Methylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Methylfuran-3-yl)propanoic acid.
Reduction: 3-(4-Methylfuran-3-yl)propane.
Substitution: 3-(4-Methylfuran-3-yl)propyl chloride or 3-(4-Methylfuran-3-yl)propylamine.
科学的研究の応用
3-(4-Methylfuran-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methylfuran-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The furan ring and hydroxyl group are key functional groups that contribute to its reactivity and interactions.
類似化合物との比較
Similar Compounds
3-(4-Methylfuran-2-yl)propan-1-ol: Similar structure but with the methyl group at the 2-position.
3-(4-Ethylfuran-3-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Methylthiophene-3-yl)propan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-(4-Methylfuran-3-yl)propan-1-ol is unique due to the specific positioning of the methyl group on the furan ring and the presence of the propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-(4-methylfuran-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRMRZQGPOROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(4-Methylfuran-3-yl)propan-1-ol and how was it discovered?
A1: this compound is a natural compound isolated from an endophytic fungus residing in green foxtail (Setaria viridis (L.) Beauv.). Researchers discovered its potential as a repellent against the white-spotted stinkbug (Eysarcoris ventralis (Westwood)), a significant rice pest in Asia []. This finding is important because it offers a potential bio-based solution for pest control, which could be more environmentally friendly compared to synthetic pesticides. The researchers observed that the culture filtrate extract of this fungus exhibited repellent properties against the stinkbug. Through bioassay-guided fractionation, they isolated and purified the active compound, identifying it as this compound, using spectroscopic data analysis [].
Q2: Were any modifications to the this compound structure explored, and if so, what were the outcomes?
A2: Yes, the researchers synthesized four acyl derivatives of this compound to investigate the impact of structural modifications on its repellent activity []. Interestingly, the acetyl derivative exhibited the most potent repellent effect among the tested derivatives []. This finding suggests that modifications to the parent structure can influence its activity, paving the way for further studies exploring structure-activity relationships to optimize its efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253675.png)
![3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1253677.png)


![Furo[3,2-b]pyridine](/img/structure/B1253681.png)
